![molecular formula C28H52N2O2 B14395557 N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) CAS No. 90128-54-4](/img/structure/B14395557.png)
N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) is a complex organic compound characterized by its unique structure, which includes two cyclohexylamine groups connected by a butane-1,4-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) typically involves the reaction of cyclohexylamine with butane-1,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of butane-1,4-diol are replaced by the amine groups of cyclohexylamine. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) exerts its effects involves the interaction of its amine groups with specific molecular targets. These interactions can lead to the disruption of cellular processes in bacteria, making it an effective antibacterial agent. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): This compound shares a similar butane-1,4-diylbis(oxy) linker but differs in its functional groups.
3,3’-[Butane-1,4-diylbis(oxy)]bis(2-naphthalenecarbaldehyde): Another compound with a similar linker but different aromatic groups.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90128-54-4 |
|---|---|
Formule moléculaire |
C28H52N2O2 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
N-cyclohexyl-N-[4-(dicyclohexylamino)oxybutoxy]cyclohexanamine |
InChI |
InChI=1S/C28H52N2O2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)31-23-13-14-24-32-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 |
Clé InChI |
GBGCLONCNFDKKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)OCCCCON(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


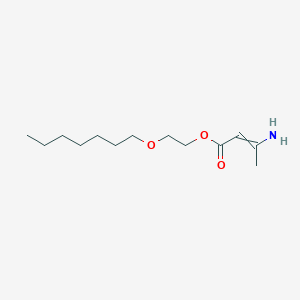
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
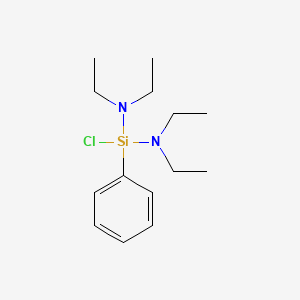
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)

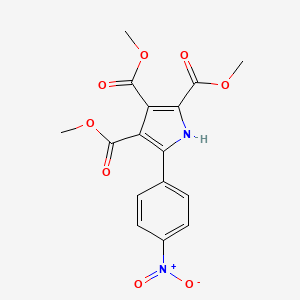
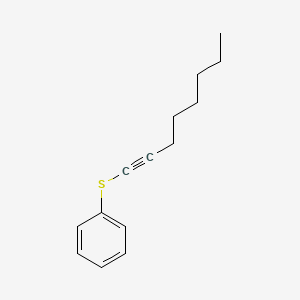
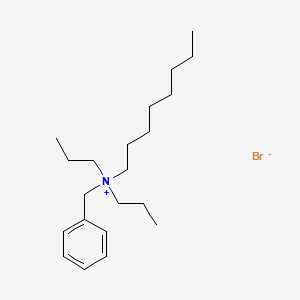
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
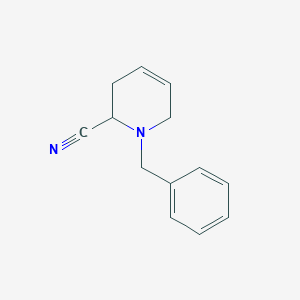
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
